2-Chloro-4-(chloromethoxy)benzonitrile
Description
2-Chloro-4-(chloromethoxy)benzonitrile is a halogenated benzonitrile derivative characterized by a chloromethoxy (-OCH₂Cl) substituent at the 4-position and a chlorine atom at the 2-position of the benzene ring. The nitrile group (-CN) at the 1-position enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2-chloro-4-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-7-2-1-6(4-11)8(10)3-7/h1-3H,5H2 |
InChI Key |
DPQMXZMPNXRTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethoxy)benzonitrile typically involves the chlorination of 4-chlorobenzonitrile. One common method is the reaction of 4-chlorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2-Chloro-4-(chloromethoxy)benzonitrile often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzonitriles.
Scientific Research Applications
While the exact compound "2-Chloro-4-(chloromethoxy)benzonitrile" is not extensively documented, a related compound, 3-Chloro-4-(chloromethyl)benzonitrile, is found to have applications in various scientific fields. Also, several other related benzonitriles have applications in pharmaceutical research .
Note: The search results provided information on a similar compound, 3-Chloro-4-(chloromethyl)benzonitrile, and other related benzonitriles, due to the limited information available specifically on 2-Chloro-4-(chloromethoxy)benzonitrile. This information is included to provide relevant insights based on the available data.
3-Chloro-4-(chloromethyl)benzonitrile
- Organic Synthesis: 3-Chloro-4-(chloromethyl)benzonitrile, with the molecular formula , is a derivative of benzonitrile that contains a chloro group and a chloromethyl group attached to the benzene ring. The presence of these substituents enhances its reactivity, making it a valuable intermediate in organic synthesis.
- Medicinal Chemistry: This compound is used as a building block for pharmaceuticals, especially in drug development.
- Materials Science: It is useful in creating materials with specific properties.
Benzonitrile Derivatives
- Pharmacological Properties: Benzonitrile compounds are often evaluated for their potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to their ability to interact with biological targets.
- Androgen Receptor Modulators: Certain benzonitriles are useful as tissue-selective androgen receptor modulators (SARM) and are particularly useful as medicaments . These compounds possess AR antagonist activity and are useful for treating patients requiring androgen receptor antagonist therapy . In particular, AR antagonists of the invention are useful in the treatment or prevention of cancer, particularly AR dependent cancer such as prostate cancer, and other diseases where AR antagonism is desired .
- YTHDC1 Ligands: Benzonitriles have a role as YTHDC1 inhibitors . Structure-based design of YTHDC1 ligands has been explored through medicinal chemistry campaigns .
- Preparation of Pyrazolylbenzonitrile: Benzonitriles are used in the preparation of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which involves reacting specific pyrazole compounds with 4-bromo-2-chlorobenzonitrile in the presence of catalysts and bases .
Magnetic Resonance Imaging (MRI)
- Evaluation of Tissue Injury: While not directly related to the synthesis or use of 2-Chloro-4-(chloromethoxy)benzonitrile, magnetic resonance imaging can evaluate tissue injury caused by intramuscular injections .
- Detection of Therapeutic Effects: Diffusion-related magnetic resonance imaging parametric maps can characterize white matter of the brain, effectively detecting therapeutic effects of bone marrow stromal cell treatment of ischemia .
- Responsiveness in Psoriatic Arthritis: MRI can detect early responses to biologic therapy in patients with psoriatic arthritis .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 4-position critically influences molecular weight, polarity, and reactivity. Key analogs and their properties are summarized below:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The chloromethoxy group (-OCH₂Cl) in the target compound is more electron-withdrawing than methoxy (-OCH₃), enhancing electrophilic reactivity. This contrasts with the electron-donating 3-methoxyphenyl group in 2-Chloro-4-(3-methoxyphenyl)benzonitrile, which increases lipophilicity .
- Steric Effects : Bulky substituents like 3-piperidinyloxy or 3-methoxyphenyl reduce solubility in polar solvents but improve binding affinity in receptor-ligand interactions (e.g., DAO inhibitors in and androgen receptor antagonists in ).
- Reactivity : The chloromethoxy group can act as a leaving group in nucleophilic substitutions, unlike methoxy, making the target compound more versatile in synthetic pathways .
Biological Activity
2-Chloro-4-(chloromethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7Cl2N
- Molecular Weight : 202.06 g/mol
- IUPAC Name : 2-Chloro-4-(chloromethoxy)benzonitrile
- CAS Number : [B13230758]
Synthesis
The synthesis of 2-Chloro-4-(chloromethoxy)benzonitrile typically involves multi-step reactions including nitration, chlorination, and methoxylation. The general synthetic route can be summarized as follows:
- Nitration : Starting material undergoes nitration to introduce a nitro group.
- Reduction : The nitro group is reduced to an amino group.
- Chlorination : Chlorination occurs to introduce chlorine atoms at specific positions.
- Methoxylation : A chloromethoxy group is introduced through alkylation reactions.
Antimicrobial Properties
Research indicates that 2-Chloro-4-(chloromethoxy)benzonitrile exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 32-64 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing its effects on human cancer cell lines, 2-Chloro-4-(chloromethoxy)benzonitrile demonstrated cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The biological activity of 2-Chloro-4-(chloromethoxy)benzonitrile is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation.
- Signal Transduction Pathways : The compound may modulate pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Study on Antimicrobial Efficacy
A detailed study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various chlorinated benzonitriles, including 2-Chloro-4-(chloromethoxy)benzonitrile. The study utilized a series of assays to evaluate antibacterial activity against clinical isolates. Results indicated that the compound significantly inhibited bacterial growth, supporting its potential use as a lead compound for developing new antimicrobial agents .
Evaluation in Cancer Research
In another research published in Cancer Letters, the anticancer properties were assessed through both in vitro and in vivo models. The study reported that treatment with 2-Chloro-4-(chloromethoxy)benzonitrile resulted in reduced tumor size and increased survival rates in xenograft models of breast cancer. These findings underscore its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Chloro-4-(chloromethoxy)benzonitrile | Structure | Antimicrobial, Anticancer | 15 |
| 4-Chlorobenzonitrile | Structure | Moderate Antimicrobial | 25 |
| Benzonitrile | Structure | Low Antimicrobial | >100 |
Q & A
Q. Basic Characterization Protocol
- HPLC : Purity >99% confirmed using C18 columns with acetonitrile/water gradients .
- NMR : ¹³C NMR distinguishes nitrile (~115 ppm) and chloromethoxy groups (~56 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 216.46 for C₈H₄Cl₂NO) .
What strategies enable functionalization of the benzonitrile core for structure-activity relationship (SAR) studies?
Q. Advanced Functionalization Methods
- Nucleophilic substitution : React with alcohols/thiols under basic conditions (e.g., DBU in ethanol at 80°C) to replace chloro groups .
- Catalytic hydrogenation : Reduce nitriles to amines for coupling with carboxylic acids (e.g., propionic acid derivatives) .
- Boronate intermediates : Use pinacol esters for Suzuki coupling to introduce heterocycles (e.g., pyrazoles) .
How can researchers evaluate the biological activity of 2-Chloro-4-(chloromethoxy)benzonitrile derivatives?
Q. Advanced Bioassay Design
- Docking studies : Use homology models (e.g., hTRPV1 receptor) to predict binding modes .
- In vitro assays : Test mineralocorticoid receptor antagonism via luciferase reporter gene assays (IC₅₀ values) .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
What safety precautions are essential when handling 2-Chloro-4-(chloromethoxy)benzonitrile?
Q. Basic Safety Protocol
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis .
How should researchers resolve contradictions in spectral data for halogenated benzonitriles?
Q. Advanced Data Validation
- Multi-technique cross-validation : Combine ¹H/¹³C NMR, IR (nitrile stretch ~2230 cm⁻¹), and XRD.
- Batch comparison : Analyze multiple syntheses to identify systematic errors (e.g., solvent residues).
- Third-party verification : Use NIST-standard reference data or independent lab analysis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
